1,1,3-Tribromo-1-fluoroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Tribromo-1-fluoroheptane is an organic compound with the molecular formula C₇H₁₂Br₃F. It is characterized by the presence of three bromine atoms and one fluorine atom attached to a heptane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-1-fluoroheptane can be synthesized through the bromination and fluorination of heptane derivatives. One common method involves the reaction of 1-hexene with bromine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of bromine and fluorine atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive intermediates and ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Tribromo-1-fluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form less brominated or fluorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated and brominated compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Formation of hydroxyl or amine derivatives.
Reduction: Formation of partially brominated or fluorinated heptanes.
Oxidation: Formation of complex brominated and fluorinated compounds.
Scientific Research Applications
1,1,3-Tribromo-1-fluoroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-tribromo-1-fluoroheptane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing effects of the bromine and fluorine atoms .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Tribromoheptane: Similar in structure but lacks the fluorine atom.
1,1,3-Tribromoheptane: Similar but without the fluorine atom.
1,1,3-Trifluoroheptane: Contains fluorine atoms but lacks bromine atoms.
Uniqueness
1,1,3-Tribromo-1-fluoroheptane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. This combination of halogens makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
202526-04-3 |
---|---|
Molecular Formula |
C7H12Br3F |
Molecular Weight |
354.88 g/mol |
IUPAC Name |
1,1,3-tribromo-1-fluoroheptane |
InChI |
InChI=1S/C7H12Br3F/c1-2-3-4-6(8)5-7(9,10)11/h6H,2-5H2,1H3 |
InChI Key |
QJLPLNQEUUANLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(F)(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.